molecular formula C8H4BrNO2 B1208297 N-Bromophthalimide CAS No. 2439-85-2

N-Bromophthalimide

Cat. No. B1208297
CAS RN: 2439-85-2
M. Wt: 226.03 g/mol
InChI Key: MARXMDRWROUXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Bromophthalimide (NBP) is a chemical compound that belongs to the family of phthalimides. It is a colorless solid with the molecular formula C8H4BrNO2. It is used in a variety of applications ranging from pharmaceuticals to biochemistry. NBP is particularly useful in the synthesis of a wide range of organic compounds, including those used in drug discovery and development. It is also used as a reagent in the synthesis of a variety of other compounds, including those used in the synthesis of natural products.

Scientific Research Applications

Oxidizing Agent for Thiols

N-Bromophthalimide (NBPI) is utilized as a potent oxidizing agent for converting thiols into their symmetrical disulfides. This process is efficient for a range of thiols including aromatic, aliphatic, and heterocyclic varieties, using NBPI in a mixture of acetone and water under microwave irradiation (Khazaei et al., 2005).

Bromination of Aromatic Compounds

NBPI has been studied for the bromination of aromatic compounds, particularly in the presence of aqueous acetic acid. The reaction kinetics are first order in NBPI and zero order in the aromatic compound, leading to the formation of bromo derivatives (Anjaiah et al., 2016).

Determination of Sulfur Compounds

NBPI is suggested as a reagent for the titrimetric determination of various sulfur compounds. It's used for the precise quantification of thioureas, isothiocyanates, xanthates, dithiocarbamates, thiols, sulfur, thiosulphate, thiocyanate, and thiocarbonate (Das, 1991).

Hofmann Rearrangement

NBPI is effective in the Hofmann rearrangement process, where primary amides are converted into carbamates. NBPI serves as an efficient halonium ion source for this transformation (Park & Choi, 1993).

P-N Cross-Coupling in Phosphorus Chemistry

NBPI, in combination with DBU activation, is used for P-N cross-coupling reactions, essential in phosphorus chemistry. It serves as an aminating reagent for various phosphorous compounds, including H-phosphinates, H-phosphonates, and H-phosphine oxides (Li & Liang, 2016).

Titrimetric Methods for Sulpha Drugs

NBPI is employed in titrimetric methods for determining sulpha drugs in various pharmaceutical products. It involves bromination of sulphonamides present in these drugs using NBPI (Kumar & Indrasenan, 1988).

Solvation Dynamics Studies

NBPI derivatives, such as 4-(N-bromoacetylamino)-phthalimide, are used as probes in solvation dynamics studies in proteins and microemulsions. This application helps in understanding the interactions at the molecular level (Mandal et al., 2002).

Density Functional Theory Studies

Studies involving Fourier transform infrared (FT-IR) spectra of NBPI are conducted to understand fundamental vibrations and molecular interactions. These studies provide insights into the electronic and structural properties of NBPI (Krishnakumar et al., 2005).

Enantioselective Bromolactonization

NBPI is used in the catalysis of enantioselective bromolactonization. It is instrumental in producing enantioenriched lactones with high yield and enantioselectivity, which is crucial in asymmetric synthesis (Jiang et al., 2012).

Regioselective Synthesis of Aromatic Compounds

NBPI facilitates the regioselective synthesis of para-bromo aromatic compounds, preferring the formation of para bromo isomers over ortho isomers. This application is significant in the field of organic synthesis (Khazaei et al., 2005).

Catalytic Asymmetric Bromocyclization

NBPI, used with a cyclic selenium catalyst, enables catalytic asymmetric bromocyclization of olefinic amides. This process is crucial for producing pyrrolidine products with high stereoselectivity and enantiospecificity (Chen et al., 2013).

Radical Addition to Alkynes

NBPI is involved in radical addition to both linear and cyclic alkynes. This reaction introduces bromine and an imidyl moiety to adjacent carbon atoms, producing highly functionalized alkenes (Wille et al., 1999).

Allylic Amination Strategy

NBPI is part of a new strategy for intermolecular allylic amination of alkenes. This method, involving dual activation of NBS or NBP by DBU, leads to more electrophilic bromine and more nucleophilic nitrogen atoms, facilitating allylic amination under mild conditions (Wei et al., 2013).

Synthesis of Heterocyclic Spiro-Derivatives

NBPI derivatives are precursors in the synthesis of various spiro-derivatives with potential antimicrobial and antioxidant activities. This application is significant in the development of new bioactive compounds (Youssef & Amin, 2010).

Oxidation Kinetics Studies

NBPI is used in studying the kinetics of oxidation reactions, such as the oxidation of amino acids like glutamic acid. Understanding these reaction mechanisms is important in biochemical and pharmaceutical research (Alhaji & Mary, 2011).

Phthalimide Derivatives in Phosphorylated Reactants

Reactions involving phthalimide derivatives, including NBPI, with phosphorylated compounds lead to the formation of various substituted polyheterocycles, which have potential applications in medicinal chemistry (Guervenou et al., 2000).

Site-Selective Bromination of Vancomycin

NBPI is used in the site-selective bromination of the antibiotic vancomycin, producing monobromo, dibromo, and tribromovancomycins. This process alters the reactivity of vancomycin and may lead to new variants with different biological properties (Pathak & Miller, 2012).

Mechanism of Action

Target of Action

N-Bromophthalimide (NBP) is primarily used as an oxidizing agent . It targets a wide range of organic compounds, including ketones , d-arabinose, mannose , and reducing sugars . These organic compounds are the primary targets of NBP, and their oxidation is crucial for various chemical reactions and environmental remediation processes .

Mode of Action

NBP interacts with its targets through an oxidation process . This process involves either the addition of oxygen or the loss of electrons from the target compounds . The oxidation of organic compounds by NBP can occur through both catalyzed and un-catalyzed reactions . NBP sometimes behaves like a base, nucleophile, or hypohalite species , which can influence its interaction with target compounds.

Biochemical Pathways

The oxidation of organic compounds by NBP affects various biochemical pathways. The oxidation products obtained from various organic compounds by NBP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can participate in various biochemical reactions and pathways, contributing to the conversion of organic compounds into environmentally friendly or less harmful substances .

Pharmacokinetics

The oxidation process it facilitates can convert organic compounds into more benign substances, potentially affecting their bioavailability .

Result of Action

The primary result of NBP’s action is the oxidation of organic compounds into less harmful substances . This oxidation process can lead to the formation of various products, including acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can have various molecular and cellular effects, depending on their nature and the specific context in which they are produced.

Action Environment

The action of NBP can be influenced by various environmental factors. For instance, the presence of surfactants can affect the oxidation kinetics of organic compounds by NBP . Additionally, the presence of other compounds, such as mercuric(II) acetate, can also influence the reaction rate . Therefore, the environment in which NBP operates can significantly impact its action, efficacy, and stability.

Safety and Hazards

N-Bromophthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

N-Bromophthalimide plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to oxidize hydroxy acids such as tartaric acid and malic acid in the presence of a cationic surfactant, cetyltrimethylammonium bromide . The oxidation process involves the transfer of electrons from the substrate to this compound, resulting in the formation of brominated products. This interaction is essential for various biochemical processes, including the degradation of organic pollutants .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the oxidation of dextrose by this compound in acidic medium has been studied, showing a first-order dependence on this compound and fractional order on dextrose . This indicates that this compound can modulate cellular metabolism by affecting the rate of biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its action as an oxidizing and brominating agent. It contains a polar N-Br bond, which facilitates the release of bromine ions for bromination reactions . This compound can act as a source of halonium cations, hypohalite species, and nitrogen anions, which are crucial for various biochemical reactions. The oxidation of organic compounds by this compound often follows a specific kinetic pathway, involving the formation of intermediate species and the subsequent transfer of electrons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable in the dark but can degrade in the presence of light due to its photochemical activity . This degradation can affect its long-term efficacy in biochemical reactions. Studies have shown that the rate of oxidation reactions involving this compound can vary depending on the experimental conditions, such as the presence of surfactants and the concentration of reactants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes. It is essential to determine the optimal dosage to balance efficacy and safety. Studies on the dosage effects of this compound in animal models are limited, but it is crucial to consider the potential threshold effects and toxicity at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the oxidation of organic compounds. It interacts with enzymes and cofactors that facilitate the transfer of electrons and the formation of brominated products. The metabolic pathways involving this compound are essential for the degradation of pollutants and the synthesis of various biochemical compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The transport and distribution of this compound are critical for its activity and function in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes .

properties

IUPAC Name

2-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARXMDRWROUXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179136
Record name N-Bromophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2439-85-2
Record name N-Bromophthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Bromophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2439-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Bromophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-bromophthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BROMOPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bromophthalimide
Reactant of Route 2
N-Bromophthalimide
Reactant of Route 3
N-Bromophthalimide
Reactant of Route 4
N-Bromophthalimide
Reactant of Route 5
N-Bromophthalimide
Reactant of Route 6
Reactant of Route 6
N-Bromophthalimide

Q & A

Q1: What is the molecular formula, weight, and structure of N-Bromophthalimide?

A1: this compound has the molecular formula C8H4BrNO2 and a molecular weight of 226.02 g/mol. Its structure consists of a phthalimide ring with a bromine atom attached to the nitrogen atom.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: this compound can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups and the N-Br bond. []

Q3: Does the stability of this compound depend on the solvent environment?

A3: While specific studies on solvent effects on NBP stability are limited in the provided research, it's generally understood that N-haloimides can be sensitive to hydrolysis in protic solvents. [] Further research is needed to fully understand the impact of various solvents on its stability.

Q4: How does this compound function as an oxidizing agent in organic reactions?

A4: this compound acts as a source of electrophilic bromine. It participates in reactions where it donates a bromine atom, leading to the oxidation of the substrate. This reactivity is evident in its use for oxidizing various functional groups. [, , , , ]

Q5: What are some specific applications of this compound in organic synthesis?

A5: this compound finds use in synthesizing various compounds, including:* Aldonic acids: NBP oxidizes D-sucrose to aldonic acids. [] * Ketones and Aldehydes: NBP selectively cleaves oximes to their corresponding carbonyl compounds. [] * Symmetrical Disulfides: NBP facilitates the chemoselective oxidation of thiols to symmetrical disulfides. []

Q6: How does this compound interact with alkynes in radical addition reactions?

A6: NBP adds to alkynes via a radical mechanism, introducing a bromine atom and a phthalimidyl moiety to vicinal carbon atoms. The regio- and stereoselectivity of these additions are influenced by steric and electronic effects. []

Q7: How does the structure of this compound contribute to its reactivity as an oxidizing agent?

A7: The presence of the electron-withdrawing phthalimide group adjacent to the nitrogen atom makes the bromine atom in NBP highly electrophilic, enhancing its oxidizing ability.

Q8: Are there any studies comparing the reactivity of this compound to other N-haloimides?

A8: While direct comparisons are limited in the provided research, some studies use N-bromosuccinimide (NBS) alongside NBP. [, , ] Further research comparing their reactivity and potential for different applications would be valuable.

Q9: How do micellar systems influence the reactivity of this compound?

A9: Studies reveal that the presence of micelles can significantly impact the rate of NBP-mediated oxidations. * Cationic micelles, such as cetyltrimethylammonium bromide (CTAB), often catalyze the reactions, potentially due to enhanced substrate and oxidant concentrations within the micellar pseudophase. [, , , , , , , , , ]* Anionic micelles, like sodium dodecyl sulfate (SDS), generally exhibit an inhibitory effect, likely due to electrostatic repulsions between the negatively charged micellar surface and the reactants. [, , , , ]

Q10: What kinetic models have been used to explain the influence of micelles on this compound-mediated reactions?

A10: Researchers have employed various kinetic models, including:* Berezin's model: This model helps explain the catalytic role of micelles by considering the binding of reactants to the micellar surface. [, , ]* Piszkiewicz's model: This model, based on the Hill equation, accounts for cooperative interactions between the reactants and the micelles. [, ] * Menger-Portnoy model: This model considers both the micelle-substrate binding equilibrium and the reaction kinetics within the micellar pseudophase. []

Q11: What are some common analytical techniques used to monitor reactions involving this compound?

A12: Researchers frequently employ techniques like:* Iodometry: This method quantifies the consumption of NBP during the reaction. [, , , , , ]* Potentiometry: This technique monitors changes in electrode potential, providing insights into reaction kinetics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.